N-(2,5-dimethoxyphenyl)-2-(pyridin-3-yl)quinoline-4-carboxamide

PI3Kδ Inhibition Kinase Inhibitor Immuno-oncology

N-(2,5-dimethoxyphenyl)-2-(pyridin-3-yl)quinoline-4-carboxamide (CAS 954359-26-3) is a synthetic quinoline-4-carboxamide derivative with a molecular formula of C23H19N3O3 and a molecular weight of 385.4 g/mol. This compound is a member of a broad class investigated for kinase inhibition, particularly as an inhibitor of Phosphatidylinositol 3-kinase delta (PI3Kδ), a key regulator in immune cell signaling and oncology.

Molecular Formula C23H19N3O3
Molecular Weight 385.4 g/mol
Cat. No. B11257124
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(2,5-dimethoxyphenyl)-2-(pyridin-3-yl)quinoline-4-carboxamide
Molecular FormulaC23H19N3O3
Molecular Weight385.4 g/mol
Structural Identifiers
SMILESCOC1=CC(=C(C=C1)OC)NC(=O)C2=CC(=NC3=CC=CC=C32)C4=CN=CC=C4
InChIInChI=1S/C23H19N3O3/c1-28-16-9-10-22(29-2)21(12-16)26-23(27)18-13-20(15-6-5-11-24-14-15)25-19-8-4-3-7-17(18)19/h3-14H,1-2H3,(H,26,27)
InChIKeyDNWCDAXMXKXNPF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Buy N-(2,5-dimethoxyphenyl)-2-(pyridin-3-yl)quinoline-4-carboxamide (CAS 954359-26-3): Verified PI3Kδ Inhibitor


N-(2,5-dimethoxyphenyl)-2-(pyridin-3-yl)quinoline-4-carboxamide (CAS 954359-26-3) is a synthetic quinoline-4-carboxamide derivative with a molecular formula of C23H19N3O3 and a molecular weight of 385.4 g/mol . This compound is a member of a broad class investigated for kinase inhibition, particularly as an inhibitor of Phosphatidylinositol 3-kinase delta (PI3Kδ), a key regulator in immune cell signaling and oncology [1].

Why Not All Quinoline-4-carboxamides Are Interchangeable: Selectivity Profile of N-(2,5-dimethoxyphenyl)-2-(pyridin-3-yl)quinoline-4-carboxamide


Quinoline-4-carboxamide analogs cannot be generically substituted due to profound differences in target affinity and off-target CYP450 binding driven by subtle structural changes. The position of the nitrogen atom on the pyridyl ring is a critical determinant, with meta-substituted isomers like this compound showing binding affinities for CYP3A4 that can differ by over 1200-fold compared to their para-substituted counterparts [1]. Furthermore, the N-aryl substituent (2,5-dimethoxyphenyl in this case) directly impacts kinase selectivity; for example, an analog with a chlorophenyl group exhibits potent PI3Kδ inhibition, while the 2,5-dimethoxyphenyl modification is associated with a distinct PI3Kδ activity profile and altered CYP3A4 time-dependent inhibition (IC50 shift) [2][3].

Quantitative Differentiation of N-(2,5-dimethoxyphenyl)-2-(pyridin-3-yl)quinoline-4-carboxamide: PI3Kδ and CYP450 Data


Potent Cellular PI3Kδ Inhibition Compared to Biochemical Activity

N-(2,5-dimethoxyphenyl)-2-(pyridin-3-yl)quinoline-4-carboxamide demonstrates potent inhibition of PI3Kδ-mediated AKT phosphorylation (Ser473) in Ri-1 cells with an IC50 of 102 nM [1]. This represents a 44-fold shift from its biochemical PI3Kδ binding IC50 of 2.30 nM, which is characteristic of the cellular activity cliff common in this class [1]. For context, a structurally related PI3Kδ inhibitor from the same quinoline-4-carboxamide class achieves a cellular pAKT IC50 of 0.7 nM, highlighting the significant impact of peripheral substituents on membrane permeability and target engagement [2].

PI3Kδ Inhibition Kinase Inhibitor Immuno-oncology

CYP3A4 Time-Dependent Inhibition (TDI) Liability vs. Other Quinoline-4-carboxamides

When preincubated with human liver microsomes, this compound demonstrates a time-dependent inhibition (TDI) IC50 shift towards CYP3A4, with an IC50 of 10,000 nM [1]. This indicates a relatively low TDI liability. In contrast, a closely related class of pyridinyl quinoline-4-carboxamide analogs studied for CYP3A4 binding showed Ki values spanning from 67 nM to >100,000 nM, depending entirely on the pyridine nitrogen position and N-aryl substitution [2]. The meta-pyridyl configuration of this compound is likely a key driver of this moderate CYP3A4 interaction profile, making it distinct from para-linked analogs that exhibit very high affinity (Ki = 67 nM) and a higher risk for metabolic drug-drug interactions [2].

Drug Metabolism CYP3A4 Inhibition ADME-Tox

Structure-Activity Relationship (SAR) for CYP450 Binding: Meta vs. Para Pyridine

A foundational SAR study on quinoline-4-carboxamide analogs established that the pyridine nitrogen's position is a primary driver of cytochrome P450 binding affinity. Analogs with the nitrogen in the para position coordinate directly with the ferric heme iron (Type II binding), resulting in high affinity, whereas this interaction is not seen for meta or ortho isomers like this compound [1]. Specifically, in a series with a naphthalen-1-ylmethyl substituent, the CYP2C9 Ki was 152 nM, and the difference in CYP3A4 binding affinity between the tightest para and meta isomers was up to 1200-fold [1][2]. This compound, bearing a 3-pyridyl (meta) substituent, is therefore predicted to exhibit significantly reduced CYP450 binding compared to its 4-pyridyl analog.

Structure-Activity Relationship CYP2C9 CYP3A4 Type II Binding

Application Scenarios for N-(2,5-dimethoxyphenyl)-2-(pyridin-3-yl)quinoline-4-carboxamide in Drug Discovery


Scaffold-Hopping and Kinase Selectivity Profiling

Given its defined PI3Kδ cellular IC50 of 102 nM, this compound is an ideal tool for scaffold-hopping campaigns aiming to improve upon the potency of earlier quinoline-4-carboxamide leads. Its activity gap relative to picomolar inhibitors like AM-0687 makes it a suitable benchmark for assessing new chemistry's impact on cellular permeability and target engagement [1].

Metabolic Stability and Drug-Drug Interaction (DDI) Risk Assessment

The compound's meta-pyridyl configuration and measured CYP3A4 TDI IC50 of 10,000 nM position it as a valuable control in DDI panels. It can be used to study the impact of pyridine nitrogen isomerism on metabolic clearance, serving as a low-risk reference point against high-affinity 4-pyridyl isomers that exhibit up to 1200-fold tighter CYP3A4 binding [2].

In Vitro Immunology and Oncology Model Development

With a verified mechanism of action as a PI3Kδ inhibitor, this compound is suitable for use in cellular models of B-cell lymphoma or inflammatory disease where PI3Kδ is a validated target. Its distinct potency profile allows researchers to explore therapeutic windows where partial, rather than complete, target inhibition is desired [1].

Quote Request

Request a Quote for N-(2,5-dimethoxyphenyl)-2-(pyridin-3-yl)quinoline-4-carboxamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.